1H-1,2,4-Triazole-1-butanamine
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Overview
Description
1H-1,2,4-Triazole-1-butanamine is a heterocyclic compound containing a triazole ring and a butanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-1-butanamine can be synthesized through several methods. One common approach involves the substitution reaction between substituted benzyl bromides and 1H-1,2,4-triazole . Another method includes the reaction between 1,4-dibromobutane and phenol, followed by further substitution reactions . These reactions typically require controlled conditions such as specific temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-1-butanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-1-butanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-1,2,4-Triazole-1-butanamine exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring’s nitrogen atoms play a crucial role in stabilizing intermediates during these interactions .
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-butanamine can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: Known for its use in click chemistry and as a pharmacophore in drug design.
1H-1,2,4-Triazole: Similar in structure but differs in the position of nitrogen atoms, affecting its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for further study and development.
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGUMQCGJDHHNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402621 |
Source
|
Record name | 1H-1,2,4-Triazole-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100468-21-1 |
Source
|
Record name | 1H-1,2,4-Triazole-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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